molecular formula C20H12BrClN2O3 B302046 N'-[(E)-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide

N'-[(E)-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide

Cat. No. B302046
M. Wt: 443.7 g/mol
InChI Key: SYSXVICSESCUPB-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(E)-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the hydrazide family, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of N'-[(E)-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. Inhibition of this enzyme can lead to DNA damage and cell death, making it a promising target for cancer therapy.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, N'-[(E)-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has been shown to have other biochemical and physiological effects. For example, studies have suggested that this compound may have anti-inflammatory activity, which could make it a potential treatment for inflammatory diseases such as arthritis. In addition, this compound has been shown to have antioxidant activity, which could help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[(E)-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in the lab.

Future Directions

There are many potential future directions for research on N'-[(E)-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide. One area of interest is in the development of new cancer therapies based on this compound. Studies could focus on optimizing its use in combination with other anti-cancer agents, or on identifying new targets for its activity. In addition, research could explore the potential applications of this compound in other disease areas, such as inflammation and oxidative stress. Finally, studies could focus on further elucidating the mechanism of action of this compound, which could help optimize its use in the lab and in clinical settings.

Synthesis Methods

The synthesis of N'-[(E)-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide involves the reaction of 2-(benzo[e][1]benzofuran-2-yl)acetic acid hydrazide with 3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-carbaldehyde in the presence of a base. This reaction results in the formation of the desired product, which can be purified using standard techniques such as column chromatography.

Scientific Research Applications

N'-[(E)-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has been studied for its potential applications in a variety of scientific research fields. One area of interest is in the development of new anti-cancer agents. Studies have shown that this compound exhibits potent anti-proliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death and is a key mechanism for the treatment of cancer.

properties

Product Name

N'-[(E)-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide

Molecular Formula

C20H12BrClN2O3

Molecular Weight

443.7 g/mol

IUPAC Name

N//'-[(E)-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide

InChI

InChI=1S/C20H12BrClN2O3/c21-15-7-11(8-16(22)19(15)25)10-23-24-20(26)18-9-14-13-4-2-1-3-12(13)5-6-17(14)27-18/h1-10,23H,(H,24,26)/b11-10-

InChI Key

SYSXVICSESCUPB-KHPPLWFESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN/C=C/4\C=C(C(=O)C(=C4)Br)Cl

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NNC=C4C=C(C(=O)C(=C4)Br)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NNC=C4C=C(C(=O)C(=C4)Br)Cl

Origin of Product

United States

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